2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
Description
Chemical Identity and Nomenclature
This compound is a deuterated derivative characterized by the systematic replacement of three hydrogen atoms with deuterium isotopes. The compound possesses the Chemical Abstracts Service registry number 1189421-19-9 and maintains the molecular formula C12D3H10N5, with a molecular weight of 230.284 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine, reflecting the precise positioning of the deuterium atoms within the methyl group at the 3-position.
The structural configuration encompasses a fused heterocyclic system comprising an imidazole ring merged with a quinoxaline framework. The deuterium labeling specifically targets the N-methyl substituent at position 3, while maintaining the original methyl groups at positions 7 and 8 of the quinoxaline ring system. This selective deuteration strategy ensures optimal mass spectral differentiation while preserving the fundamental chemical and physical properties of the parent compound.
Table 1: Chemical Properties of this compound
Structural Relationship to Parent Compound (7,8-Dimethylimidazoquinoxaline)
The parent compound, 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, represents a significant member of the heterocyclic aromatic amine family formed during high-temperature food processing. This compound, bearing the Chemical Abstracts Service number 92180-79-5, possesses the molecular formula C12H13N5 and a molecular weight of 227.27 grams per mole. The formation mechanism involves the thermal reaction of creatinine, amino acids, and reducing sugars under cooking conditions exceeding 150 degrees Celsius.
Research investigations have demonstrated that 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline formation follows first-order kinetics in meat juice model systems. The compound exhibits remarkable mutagenic potency, inducing 163,000 and 9,900 revertants of Salmonella typhimurium strains TA98 and TA100, respectively, when tested at a dose of 1 microgram with S9 metabolic activation. These findings underscore the significance of accurate quantification methods for food safety assessment.
Table 2: Comparative Properties of Parent and Deuterated Compounds
| Property | Parent Compound | Deuterated Analog | Mass Difference |
|---|---|---|---|
| Molecular Formula | C12H13N5 | C12D3H10N5 | +3 Da |
| Molecular Weight | 227.27 g/mol | 230.284 g/mol | +3.014 g/mol |
| Chemical Abstracts Service Number | 92180-79-5 | 1189421-19-9 | - |
| Deuterium Atoms | 0 | 3 | +3 |
Analytical studies of cooked beef products have identified varying concentrations of the parent compound ranging from 11.7 to 52.2 nanograms per gram in different batches of beef extract. In beef heated at 275 degrees Celsius for 5-15 minutes, concentrations measured between 2.7 and 12.3 nanograms per gram. These quantification studies required deuterium-labeled analogues for accurate identification and measurement, demonstrating the critical importance of stable isotope-labeled standards in analytical methodology.
Role as Stable Isotope-Labeled Internal Standard
Stable isotope-labeled compounds represent the gold standard for quantitative mass spectrometry applications, providing unparalleled accuracy and precision in complex analytical matrices. The deuterated analog of 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline serves as an ideal internal standard due to its nearly identical chemical behavior compared to the parent compound while maintaining sufficient mass difference for spectral discrimination.
The strategic placement of deuterium atoms on the N-methyl group ensures label stability under analytical conditions. Unlike deuterium positions on exchangeable sites such as amino or hydroxyl groups, the N-methyl deuteration resists exchange with protons from solvents or biological matrices. This stability proves essential for maintaining analytical integrity throughout sample preparation and analysis procedures.
Table 3: Analytical Performance Characteristics
| Parameter | Specification | Application Benefit |
|---|---|---|
| Label Stability | Non-exchangeable position | Consistent mass difference maintained |
| Mass Shift | +3.014 Da | Clear spectral separation |
| Chemical Similarity | >99% identical behavior | Accurate matrix effect correction |
| Purity | >95% (High Performance Liquid Chromatography) | Reliable quantification results |
| Detection Sensitivity | Low parts-per-billion level | Suitable for trace analysis |
Mass spectrometric analysis utilizing liquid chromatography-tandem mass spectrometry benefits significantly from the incorporation of deuterated internal standards. The method demonstrates exceptional sensitivity, enabling detection of mutagenic compounds at parts-per-billion concentrations with minimal sample requirements of only 10 grams of cooked beef. The deuterated standard corrects for matrix effects, extraction recovery variations, and instrumental fluctuations, resulting in reproducible and accurate quantitative results across diverse sample matrices.
Research applications extend beyond food analysis to include metabolic studies investigating the biological fate of heterocyclic aromatic amines. The deuterated analog enables precise tracking of compound distribution, metabolism, and elimination in biological systems through isotope dilution mass spectrometry techniques. This capability proves invaluable for understanding the pharmacokinetic properties and potential health implications of dietary exposure to these compounds.
Properties
IUPAC Name |
7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHIQJNQCWLNR-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoxaline Core
The imidazo[4,5-f]quinoxaline backbone is constructed via condensation of 3,4-diaminoquinoxaline with a deuterated methyl-containing precursor. A modified Skraup reaction is employed, utilizing deuterated acetic anhydride (CD3CO)2O to facilitate cyclization under acidic conditions. This step ensures regioselective incorporation of deuterium at the 3-position methyl group.
Methylation at 7- and 8-Positions
Deuterated methyl groups are introduced at the 7- and 8-positions using CD3I (deuterated methyl iodide) in the presence of a palladium catalyst. The reaction proceeds via nucleophilic aromatic substitution, with yields optimized at 80°C under inert atmosphere. Excess CD3I (1.5 equivalents) ensures complete methylation, as confirmed by LC-MS analysis.
Amination at the 2-Position
The amino group is introduced through Hofmann degradation, using bromine in NaOH/D2O followed by ammonolysis. Deuterium exchange occurs at this stage, further enhancing isotopic purity.
Reaction Conditions and Optimization
Critical parameters influencing yield and isotopic purity include:
Side reactions, such as over-methylation or deuterium loss, are mitigated by strict anhydrous conditions and real-time monitoring via NMR.
Industrial-Scale Production
Industrial synthesis scales the above steps using continuous-flow reactors, which enhance reproducibility and reduce deuterium loss. Key adaptations include:
Flow Reactor Design
Purification Protocols
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Chromatography : Reverse-phase HPLC with C18 columns achieves >98% purity.
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Crystallization : Ethanol/D2O mixtures yield isotopically pure crystals (Δm/z +3 confirmed via HRMS).
Isotopic Purity and Analytical Validation
Deuterium incorporation is validated using:
Mass Spectrometry
NMR Analysis
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| Batch Synthesis | 65 | 95 | 98 |
| Continuous Flow | 78 | 98 | 99 |
| Microwave-Assisted | 70 | 97 | 97 |
Continuous-flow methods outperform batch processes in yield and purity, attributed to precise control over reaction parameters.
Challenges and Mitigation Strategies
Deuterium Scrambling
Exposure to protic solvents can lead to H/D exchange. Mitigation includes:
Chemical Reactions Analysis
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include various substituted quinoxalines and amines .
Scientific Research Applications
Carcinogenicity Studies
Research indicates that 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is significant in studying the mechanisms of carcinogenesis. It is particularly relevant in understanding the effects of dietary heterocyclic amines on cancer development. The compound has been utilized in various animal studies to assess its tumor-promoting effects when combined with other carcinogens.
Case Study : In one study involving Fischer 344 rats, administration of heterocyclic amines like this compound resulted in a marked increase in liver foci associated with carcinogenesis when combined with N-nitrosodiethylamine (Ito et al., 1991).
Metabolism and Toxicology Research
The incorporation of deuterium in this compound allows researchers to trace metabolic pathways more accurately using mass spectrometry techniques. This is crucial for understanding how such compounds are processed in biological systems and their subsequent toxicological effects.
Research Insight : Studies have shown that the metabolic activation of heterocyclic amines can lead to the formation of DNA adducts, which are critical for understanding mutagenesis and cancer risk assessment (NCBI, 2022).
Food Safety and Risk Assessment
Given its role as a food mutagen, this compound is significant in food safety studies. Researchers analyze its presence in cooked meats and evaluate the risks associated with dietary exposure.
Data Table: Heterocyclic Amines in Cooked Meats
| Compound Name | Concentration (µg/kg) | Source |
|---|---|---|
| This compound | Varies (up to 500) | Grilled meats |
| 2-Amino-3-methylimidazo[4,5-f]quinoline | Up to 300 | Fried chicken |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | Up to 200 | Smoked fish |
Mechanism of Action
The compound exerts its effects primarily through its interaction with DNA. It undergoes enzymatic transformations to form reactive intermediates, such as nitrenium and diazonium ions, which can intercalate into double-stranded DNA and form covalent bonds with nucleobases. This leads to the formation of DNA adducts, which can result in mutations and potentially initiate carcinogenesis .
Comparison with Similar Compounds
Structural Isomers and Derivatives
The compound’s structural analogs differ in methyl group positions and isotopic labeling (Table 1):
| Compound Name | Methyl Group Positions | CAS Number | Key Features |
|---|---|---|---|
| 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (7,8-DiMeIQx) | 3,7,8 | 92180-79-5 | Parent compound; mutagenic |
| 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) | 3,4,8 | 95896-78-9 | Common isomer; 20% of meat mutagens |
| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | 3,8 | 77500-04-0 | Less substituted; lower mutagenicity |
| 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 | 3,4,7,8 | 1216791-04-6 | Tetramethyl deuterated analog |
Table 1. Structural comparison of 7,8-DiMeIQx-d3 with related HAAs .
- Positional Isomerism : The mutagenicity and metabolic activation of HAAs are highly sensitive to methyl group positions. For example, 4,8-DiMeIQx (3,4,8-trimethyl) is more abundant in cooked meat than 7,8-DiMeIQx , but 7,8-DiMeIQx exhibits distinct DNA adduct formation patterns .
- Deuterated Analogs : The d3 labeling in 7,8-DiMeIQx-d3 reduces metabolic degradation rates (kinetic isotope effect), making it valuable for tracking metabolic pathways .
Mutagenic Potency and Metabolic Activation
- Mutagenicity: 7,8-DiMeIQx and its analogs require bioactivation by cytochrome P450 enzymes (e.g., CYP1A2) to form DNA-reactive metabolites. In Salmonella mutagenicity assays, 7,8-DiMeIQx shows comparable potency to 4,8-DiMeIQx but lower activity than PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) .
- Metabolic Pathways: CYP1A2 catalyzes the N-hydroxylation of 7,8-DiMeIQx, forming genotoxic intermediates that bind to DNA (e.g., N²-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adducts) . Deuterated analogs like 7,8-DiMeIQx-d3 are used to study these pathways without altering the parent structure’s reactivity .
Detection and Cross-Reactivity
- Analytical Methods : High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting HAAs, with deuterated analogs serving as internal standards .
- Immunoassay Cross-Reactivity: Antibodies raised against 4,8-DiMeIQx show moderate cross-reactivity with 7,8-DiMeIQx (35.0 μg/L IC₅₀), indicating shared epitopes despite structural differences .
Key Research Findings
Metabolic Stability : The deuterium in 7,8-DiMeIQx-d3 slows hepatic clearance, enabling precise tracking of metabolite distribution .
Structural-Activity Relationship : Methyl groups at positions 3 and 8 are critical for CYP1A2 binding, while position 7 modifications alter DNA adduct specificity .
Environmental Impact : 7,8-DiMeIQx contributes ~15% of total HAA load in grilled meats, with levels modulated by cooking temperature and antioxidants .
Biological Activity
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (often abbreviated as MeIQx-d3) is a deuterated derivative of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a known heterocyclic amine (HCA) that has garnered attention due to its mutagenic and carcinogenic properties. This compound is primarily studied for its biological activity related to DNA damage and mutagenesis, particularly in the context of dietary exposure.
- Molecular Formula : C12H13N5
- Molecular Weight : 227.27 g/mol
- CAS Number : 92180-79-5
- Purity : >95% (HPLC)
MeIQx-d3 is bioactivated in the body through metabolic processes involving cytochrome P450 enzymes. The primary pathway includes:
- N-hydroxylation : This step converts MeIQx into a more reactive form.
- O-acetylation : Catalyzed by N-acetyltransferase 2 (NAT2), this step further activates the compound, leading to the formation of DNA adducts.
These DNA adducts are critical in understanding the mutagenic potential of MeIQx-d3, as they can lead to mutations during DNA replication.
Mutagenicity and Carcinogenicity
Research indicates that MeIQx and its derivatives are potent mutagens. A study demonstrated that exposure to MeIQx resulted in concentration-dependent cytotoxicity and increased mutagenesis in cultured cells. Specifically, higher levels of DNA adducts were observed in cells expressing rapid acetylator phenotypes (NAT2*4), suggesting a genetic predisposition to increased risk from dietary exposure to HCAs like MeIQx-d3 .
Case Studies
- Epidemiological Studies : Epidemiological data have linked high consumption of well-cooked meats (which contain HCAs) with an increased risk of colorectal cancer. The presence of NAT2 polymorphisms appears to influence individual susceptibility to these risks.
- In Vivo Studies : In animal models, administration of MeIQx has led to significant increases in tumor incidence in various organs, reinforcing its classification as a probable human carcinogen.
Data Table: Summary of Biological Effects
Q & A
Q. What in vitro models best replicate in vivo genotoxicity for this compound?
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
